molecular formula C15H12N4O2S B11537104 2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

Cat. No.: B11537104
M. Wt: 312.3 g/mol
InChI Key: QKDQGTSCWBVSJB-LICLKQGHSA-N
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Description

2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a heterocyclic compound that features a benzothiazole ring fused with a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-hydrazinobenzothiazole with 3-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

    Reduction: 2-[(2E)-2-[1-(3-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a nitro group at the para position.

    2-[(2E)-2-[1-(3-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: The nitro group is reduced to an amino group.

    4-(3-NITROPHENYL)THIAZOL-2-YLHYDRAZONE: A thiazole derivative with a similar hydrazone moiety.

Uniqueness

2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific substitution pattern and the presence of both a benzothiazole ring and a nitro-substituted hydrazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H12N4O2S/c1-10(11-5-4-6-12(9-11)19(20)21)17-18-15-16-13-7-2-3-8-14(13)22-15/h2-9H,1H3,(H,16,18)/b17-10+

InChI Key

QKDQGTSCWBVSJB-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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